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Compound of Interest

Compound Name: 3-Allylazetidine

Cat. No.: B1652912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Allylazetidine, a substituted saturated four-membered azaheterocycle, represents a

potentially valuable building block in medicinal chemistry and organic synthesis. Its structural

motif, combining a strained azetidine ring with a reactive allyl group, offers unique opportunities

for the development of novel chemical entities. This technical guide provides a summary of the

currently available information on the chemical properties and structure of 3-Allylazetidine.

Despite extensive searches of scientific literature and chemical databases, specific

experimental data such as melting point, boiling point, and detailed protocols for its synthesis

remain elusive. Furthermore, no information regarding its biological activity or involvement in

signaling pathways has been reported to date. This document compiles the known computed

and structural data and presents a generalized synthetic approach to molecules of this class.

Chemical Structure and Identifiers
The fundamental structure of 3-Allylazetidine consists of an azetidine ring substituted at the 3-

position with an allyl group (a prop-2-en-1-yl group).

Table 1: Chemical Identifiers for 3-Allylazetidine
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Identifier Value Source

IUPAC Name 3-(prop-2-en-1-yl)azetidine MolWiki[1]

CAS Number 1630906-82-9 MolWiki[1]

Molecular Formula C₆H₁₁N MolWiki[1]

Molecular Weight 97.16 g/mol MolWiki[1]

Canonical SMILES C=CCC1CNC1 MolWiki[1]

InChI
InChI=1S/C6H11N/c1-2-3-6-4-

7-5-6/h2,6-7H,1,3-5H2
MolWiki[1]

InChIKey
RXJXOVZCNNKSGW-

UHFFFAOYSA-N
MolWiki[1]

Physicochemical Properties
Detailed experimental physicochemical data for 3-Allylazetidine are not readily available in the

current body of scientific literature. The following table summarizes computed properties that

can provide an estimation of its chemical behavior.

Table 2: Computed Physicochemical Properties of 3-Allylazetidine

Property Value Source

LogP 0.76 MolWiki[1]

Hydrogen Bond Donors 1 MolWiki[1]

Hydrogen Bond Acceptors 1 MolWiki[1]

Note: The lack of experimentally determined data such as boiling point, melting point, pKa, and

solubility limits a comprehensive understanding of the compound's behavior in various

experimental conditions.

Spectroscopic Data
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While it is known that NMR spectral data for 3-Allylazetidine exists, specific, assigned

chemical shifts and coupling constants have not been published in readily accessible sources.

For researchers planning to work with this compound, the following are expected ¹H and ¹³C

NMR chemical shift ranges for the core structural motifs, based on general principles of NMR

spectroscopy.

¹H NMR: Protons on the azetidine ring are expected to appear in the range of 2.5-4.0 ppm.

The allylic protons would be observed between 2.0 and 2.5 ppm, while the vinyl protons

would be in the 5.0-6.0 ppm region. The NH proton would likely be a broad singlet.

¹³C NMR: The carbons of the azetidine ring would likely resonate in the range of 30-50 ppm.

The allylic carbon would be expected around 35-45 ppm, and the vinyl carbons between 115

and 140 ppm.

Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 3-Allylazetidine is not available

in the reviewed literature. However, a general approach for the synthesis of 3-substituted

azetidines can be inferred from established methods in heterocyclic chemistry. One common

strategy involves the cyclization of a suitably functionalized acyclic precursor.

A plausible synthetic route could involve the following key steps, illustrated in the workflow

diagram below. This represents a generalized approach and would require optimization for the

specific synthesis of 3-Allylazetidine.
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Generalized Synthesis Workflow for 3-Substituted Azetidines

Starting Materials
(e.g., 1,3-dihalopropane derivative and a primary amine)

Formation of an Acyclic Precursor
(e.g., N-protected 3-aminopropan-1-ol or a related derivative)

Step 1

Introduction of the Allyl Group
(e.g., via nucleophilic substitution)

Step 2

Intramolecular Cyclization
(e.g., via activation of a leaving group and subsequent nucleophilic attack by the amine)

Step 3

Deprotection (if necessary)

Step 4

3-Allylazetidine

Step 5

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 3-substituted azetidines.
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Signaling Pathways and Biological Activity
There is currently no published research detailing the biological activity of 3-Allylazetidine or

its interaction with any known signaling pathways. The azetidine scaffold is present in a number

of biologically active compounds and is considered a valuable motif in drug discovery due to its

ability to introduce conformational rigidity and act as a bioisostere. However, the specific

biological effects of the 3-allyl substitution on the azetidine ring have not been investigated.

Due to the absence of this information, a diagram of a signaling pathway involving 3-
Allylazetidine cannot be provided.

Conclusion
3-Allylazetidine is a chemical entity with potential for further exploration in synthetic and

medicinal chemistry. This guide has summarized the available structural and computed

physicochemical data. However, a significant lack of published experimental data, including a

detailed synthesis protocol and biological activity, is a clear limitation for researchers in the

field. Further investigation is required to fully characterize this compound and to explore its

potential applications in drug development and as a chemical probe. The generalized synthetic

workflow provided can serve as a starting point for the development of a robust synthesis of 3-
Allylazetidine, which would be a crucial step in enabling future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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